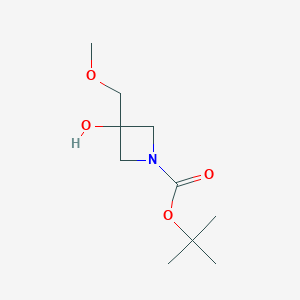

Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate is an organic compound with the molecular formula C10H19NO4 and a molecular weight of 217.27 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with methoxymethyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The azetidine ring can be reduced to form a more saturated nitrogen-containing ring.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the azetidine ring would produce a more saturated amine derivative.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and methoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The azetidine ring provides a rigid framework that can enhance the compound’s specificity for certain biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate: This compound has a similar structure but with a methyl group instead of a methoxymethyl group.

Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate: This compound has a hydroxymethyl group instead of a methoxymethyl group.

Uniqueness

Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature can provide distinct advantages in certain synthetic and biological applications, making it a valuable compound in research and industry.

Biologische Aktivität

Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

- Chemical Formula : C₉H₁₅NO₃

- Molecular Weight : 169.22 g/mol

- CAS Number : 934664-41-2

Antimicrobial Activity

Recent studies have indicated that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.5 to 8 μg/mL against these pathogens .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. Notably, it showed promising results in inhibiting the proliferation of breast cancer cells (MDA-MB-231) with IC₅₀ values significantly lower than conventional chemotherapeutics like 5-Fluorouracil. The selectivity index indicates a preferential effect on cancer cells over normal cells, suggesting a favorable therapeutic window .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Cell Proliferation : It disrupts key signaling pathways involved in cell cycle regulation.

- Induction of Apoptosis : The compound has been observed to increase levels of pro-apoptotic factors, leading to programmed cell death in cancer cells.

- Antimicrobial Mechanism : The exact mechanism remains under investigation, but it is hypothesized that it interferes with bacterial cell wall synthesis or function .

Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of various azetidine derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications to the azetidine structure enhanced antimicrobial potency significantly. The compound demonstrated an MIC of 0.48 μg/mL against multidrug-resistant strains, emphasizing its potential as a lead compound for further development .

Study 2: Anticancer Activity

In vitro assays were conducted on MDA-MB-231 and MCF7 breast cancer cell lines. The compound exhibited an IC₅₀ value of approximately 0.126 μM, indicating a strong inhibitory effect on cell proliferation compared to standard treatments. Furthermore, in vivo studies in mice showed that treatment with this compound resulted in reduced tumor growth and metastasis .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₅NO₃ |

| Molecular Weight | 169.22 g/mol |

| CAS Number | 934664-41-2 |

| MIC (against MRSA) | 4–8 μg/mL |

| IC₅₀ (MDA-MB-231) | 0.126 μM |

Eigenschaften

IUPAC Name |

tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-9(2,3)15-8(12)11-5-10(13,6-11)7-14-4/h13H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKFCNNATQWXIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.